Axitinib impurity 1

HPLC Method Validation Pharmaceutical Analysis Impurity Profiling

Quantifying Axitinib-related impurities for ANDA/DMF submissions requires impurity-specific reference standards-generic substitutes compromise method accuracy due to differing detector response factors. Axitinib Impurity 1 (CAS 885126-40-9), a fully characterized (Z)-isomer oxidative degradant reference standard (C22H18N4OS, MW 386.47), directly resolves this challenge. • Enables validated HPLC/LC-MS method development with impurity-specific RRF determination per ICH Q2(R1) • Essential calibrant for stability-indicating assays and forced degradation studies per ICH Q3A/Q3B • Supplied with comprehensive characterization data (COA, HPLC, NMR, MS) for direct ANDA/DMF use

Molecular Formula C29H25N5OS
Molecular Weight 491.6 g/mol
Cat. No. B14011396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxitinib impurity 1
Molecular FormulaC29H25N5OS
Molecular Weight491.6 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3CCC4=CC=CC=N4)C=CC5=CC=CC=N5
InChIInChI=1S/C29H25N5OS/c1-30-29(35)25-10-2-3-11-28(25)36-23-13-14-24-26(15-12-21-8-4-6-17-31-21)33-34(27(24)20-23)19-16-22-9-5-7-18-32-22/h2-15,17-18,20H,16,19H2,1H3,(H,30,35)
InChIKeySCJYRGAWBXMDSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Axitinib Impurity 1 Reference Standard


Axitinib Impurity 1 (CAS 885126-40-9), chemically designated as (Z)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide [1], is a process-related impurity and a known oxidative degradation product of the tyrosine kinase inhibitor Axitinib [2]. It is a fully characterized small molecule (C22H18N4OS, MW 386.48 g/mol) supplied as a certified reference standard [3]. Its primary industrial application is as a critical calibrant in validated, stability-indicating HPLC and LC-MS methods for the quantification of Axitinib-related impurities in pharmaceutical drug substances and finished dosage forms [4].

Axitinib Impurity 1: Generic Substitution Risks


Axitinib Impurity 1 is not a generic impurity that can be interchanged with other Axitinib-related compounds (e.g., Impurity A, B, C, etc.). Each impurity possesses a unique chemical structure and, critically, a distinct detector response factor in HPLC analysis [1]. Relying on an unqualified substitute or attempting to quantify Impurity 1 using the response factor of a different impurity (such as the sulfoxide isomer Impurity A/CAS 1347304-18-0) introduces significant quantitative error, undermining method accuracy and potentially leading to false compliance or non-compliance in QC release testing [2]. For regulatory submissions (ANDA/DMF), the use of a structurally confirmed, high-purity reference standard with traceable documentation is a baseline expectation [3]. The specific Relative Response Factor (RRF) for Axitinib Impurity 1 is a non-transferable analytical parameter that must be established using the authentic compound to ensure valid impurity profiling per ICH Q3A/Q3B guidelines [1][4].

Axitinib Impurity 1 vs. Comparators


Chromatographic Resolution and Selectivity

In a validated reverse-phase HPLC method, Axitinib Impurity 1 is chromatographically resolved from the Axitinib API and two other key process-related impurities (Impurity 2 and Impurity 3). This baseline separation is a prerequisite for accurate quantification and demonstrates that Impurity 1 is a discrete, identifiable species, not an analytical artifact or co-eluting contaminant [1].

HPLC Method Validation Pharmaceutical Analysis Impurity Profiling

Linearity and Quantitation Range

The validated HPLC method demonstrates linearity for the quantification of Axitinib Impurity 1 across a defined concentration range, enabling accurate determination of its level in drug samples. This performance is comparable to the method's performance for Axitinib and other process impurities, confirming the method's suitability for its intended use [1].

Analytical Method Validation Quality Control ICH Q2(R1)

Impurity Origin and Degradation Pathway

Axitinib Impurity 1 is identified as a sulfoxide derivative formed under oxidative stress conditions, a pathway shared by other tyrosine kinase inhibitors. However, its specific formation kinetics and chromatographic behavior differ from other Axitinib degradation products like the sulfone or dimer impurities [1]. This specific origin is key for stability studies.

Forced Degradation Stability Studies Drug Degradation Pathways

Regulatory Documentation and Characterization

High-purity Axitinib Impurity 1 standards are supplied with comprehensive Certificates of Analysis (CoA) that include detailed characterization data (e.g., NMR, MS, HPLC purity) and meet cGMP/ISO standards. This level of documentation, which is often unavailable for non-certified materials or analogs from general chemical suppliers, is critical for regulatory audits and submissions [1].

Regulatory Compliance Analytical Reference Standards Pharmaceutical Quality Control

Axitinib Impurity 1 Applications


ANDA Method Development & Validation

Axitinib Impurity 1 is a primary calibrant for developing and validating stability-indicating HPLC/LC-MS methods to quantify process-related impurities in Axitinib API. Its use in method linearity, accuracy, and precision studies, as documented in published methods, ensures the method meets ICH Q2(R1) requirements for ANDA filing [1].

Forced Degradation and Stability Studies

This compound serves as a key marker for oxidative degradation. Its authentic reference standard is essential for accurately identifying and quantifying the sulfoxide degradant peak during forced degradation studies (oxidative, photolytic) and formal ICH stability testing of Axitinib drug substance and finished product [2].

Routine QC and Batch Release

In a cGMP QC laboratory, the certified Axitinib Impurity 1 reference standard is used as an external standard for the quantitative determination of this specific impurity in every batch of Axitinib API and drug product, ensuring compliance with established ICH Q3A/Q3B limits [3][4].

OOS Investigations and Impurity Profiling

The availability of a highly pure, well-characterized standard allows analytical scientists to definitively confirm the identity of an unknown peak suspected to be Impurity 1 during an OOS investigation. This confirmation is crucial for root cause analysis, corrective and preventive action (CAPA), and regulatory reporting .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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